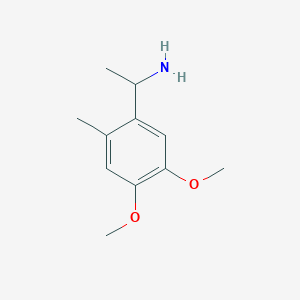

1-(4,5-Dimethoxy-2-methylphenyl)ethanamine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)ethanamine involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic route often includes:

Nitration: Introduction of nitro groups to the benzene ring.

Reduction: Conversion of nitro groups to amines.

Methoxylation: Introduction of methoxy groups.

Alkylation: Addition of the ethanamine side chain.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(4,5-Dimethoxy-2-methylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

1-(4,5-Dimethoxy-2-methylphenyl)ethanamine has been investigated for its potential psychoactive effects, similar to other compounds in the phenethylamine class. Research indicates that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions are crucial for understanding its potential therapeutic effects and side effects.

Proteomics and Biochemical Studies

This compound is utilized in proteomics research as a biochemical tool. It serves as a ligand or substrate in various assays aimed at studying protein interactions and functions. The unique structure of this compound allows it to selectively bind to specific proteins, making it valuable for elucidating biochemical pathways and mechanisms within cells .

Synthesis of Novel Compounds

In synthetic organic chemistry, this compound acts as an intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives with varied biological activities or chemical properties. This versatility is essential for drug development and the creation of novel therapeutic agents.

Neuropharmacology Studies

Studies have indicated that compounds related to this compound may have neuroprotective effects or influence neuroplasticity. These findings are particularly relevant for developing treatments for neurodegenerative diseases or mood disorders. The exploration of its mechanism of action can provide insights into how it modulates neuronal activity and health .

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of this compound on serotonin receptors in vitro. The results suggested that this compound could enhance serotonin signaling, which may contribute to its psychoactive properties. Further research is needed to confirm these findings in vivo and explore potential therapeutic applications.

Case Study 2: Synthesis Pathways

Research conducted on the synthetic routes for producing this compound highlighted several efficient methodologies involving palladium-catalyzed reactions and nucleophilic substitutions. These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic approaches.

Wirkmechanismus

The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)ethanamine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4,5-Dimethoxy-2-methylphenyl)ethanamine can be compared to other similar compounds such as:

2-(2,5-Dimethoxy-4-methylphenyl)ethanamine: Similar structure but different substitution pattern.

4-Methyl-2,5-dimethoxyamphetamine: Known for its psychoactive properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Biologische Aktivität

1-(4,5-Dimethoxy-2-methylphenyl)ethanamine, commonly referred to as a derivative of the phenethylamine class, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, particularly the serotonin receptors.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 191.27 g/mol. The compound features two methoxy groups on the aromatic ring, which are known to influence its biological activity by modulating receptor interactions.

Research indicates that this compound acts primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor subtype. This interaction is crucial for its psychoactive effects, which can include alterations in mood, perception, and cognition. The presence of methoxy groups enhances lipophilicity and may improve binding affinity to these receptors.

Psychoactive Effects

This compound has been associated with hallucinogenic effects similar to those of other phenethylamines. A notable case study involved an individual who experienced severe agitation and altered mental status after ingestion, highlighting the compound's potential for significant psychoactive effects .

Antimicrobial Properties

In addition to its psychoactive properties, preliminary studies suggest that compounds within the same structural family may exhibit antimicrobial activity. For example, derivatives with similar substituents have shown effectiveness against various bacterial strains, indicating a potential for further exploration in medicinal chemistry .

Case Studies and Research Findings

Several case studies have documented the effects of compounds related to this compound:

- Case Study 1 : A report on a young adult who ingested blotter paper containing a structurally similar compound (25I-NBOMe) outlined symptoms including tachycardia and seizures. Toxicological analysis confirmed the presence of the compound, emphasizing the need for careful monitoring during clinical presentations of suspected intoxication .

- Case Study 2 : Another study focused on the postmortem analysis of individuals who had consumed substances from the 2C family. The findings indicated significant challenges in detecting these compounds due to their rapid metabolism and varying effects on different individuals .

Comparative Analysis

To better understand the biological activity of this compound, it is valuable to compare it with other compounds in its class:

| Compound Name | Structure Similarity | Main Biological Activity | Notable Effects |

|---|---|---|---|

| 25I-NBOMe | High | Potent agonist at 5-HT2A | Severe agitation, hallucinations |

| 2C-I | Moderate | Agonist at serotonin receptors | Hallucinogenic effects |

| 25B-NBOMe | High | Similar to 25I-NBOMe | Reported fatalities due to overdose |

Eigenschaften

IUPAC Name |

1-(4,5-dimethoxy-2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6,8H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNNTVUTJZZQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397844 | |

| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104174-35-8 | |

| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.